molecular formula C8H13NO B2934782 4,4-Dimethyl-5-oxohexanenitrile CAS No. 2034-43-7

4,4-Dimethyl-5-oxohexanenitrile

Cat. No. B2934782
CAS RN: 2034-43-7
M. Wt: 139.198
InChI Key: QRXLKUQCCMUXTA-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-oxohexanenitrile is a chemical compound with the CAS Number: 2034-43-7 . It has a molecular weight of 139.2 and its IUPAC name is this compound . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO/c1-7(10)8(2,3)5-4-6-9/h4-5H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 139.2 .

Scientific Research Applications

Photolysis and Photoaddition Reactions

  • 4-Chloroaniline and its N,N-dimethyl derivative undergo photolysis in polar media, leading to the generation of phenyl cations, which have applications in photostable reactions (Guizzardi et al., 2001).
  • Photoaddition reactions of 5-fluoro-4,4-dimethyl-2-cyclopentenone show specificity and selectivity in forming oxetanes, useful in understanding light-induced chemical transformations (Vo Thi Giao Vo Thi & Margaretha, 1976).

Synthesis of Derivatives

  • Functionalized 4H-pyran and cyclohexanone derivatives can be synthesized through three-component reactions involving dimethyl acetonedicarboxylate, aromatic aldehydes, and malononitrile (Heber & Stoyanov, 2003).
  • The synthesis of dihydrobenzofuran-3,3-dicarbonitriles involves a novel rearrangement process starting from compounds like 5,5-dimethylcyclohexane-1,3-dione (Medishetti et al., 2019).

Catalytic and Reactive Properties

  • Palladium-catalyzed cascade reactions of δ-ketonitriles with arylboronic acids lead to the synthesis of important synthons like 2-methylpyridines (Yao et al., 2020).
  • Silica-bonded S-sulfonic acid catalyzes the coupling of certain cyclic diones with aromatic aldehydes and malononitrile, leading to the formation of derivatives like 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromenes (Aswin et al., 2014).

Molecular Detection and Imaging

  • A novel ethylenediamine-based chemosensor exhibits strong and selective complexing ability towards Cu2+ ions, which can be applied in confocal fluorescence imaging of living cells (Yun et al., 2017).

Inhibition and Protection Applications

  • Spirocyclopropane derivatives have shown effective inhibition properties for mild steel corrosion in acidic solutions, indicating their potential as corrosion inhibitors (Chafiq et al., 2020).

Safety and Hazards

The safety information for 4,4-Dimethyl-5-oxohexanenitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4,4-dimethyl-5-oxohexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7(10)8(2,3)5-4-6-9/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXLKUQCCMUXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 40 g of 3-methyl-2-butanone and 2 g of Triton B was heated to 35° C., and 20 g of acrylonitrile was added to the mixture over a period of 1 hour. Then, the mixture was stirred for 18 hours, and hydrochloric acid was added to the mixture to make the mixture acidic and the mixture was extracted with ether.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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